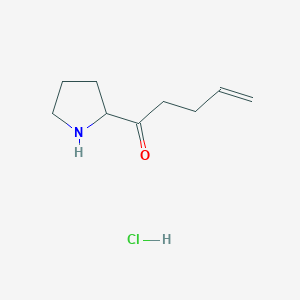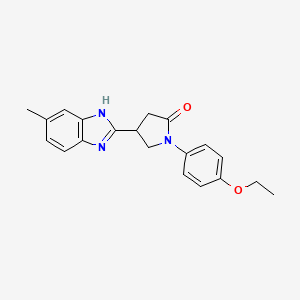
1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Identification and Derivatization
1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride is identified in studies exploring novel hydrochloride salts of cathinones. Advanced spectroscopic techniques like GC-MS, IR, NMR, and X-ray diffraction are employed for this purpose, demonstrating the compound's utility in forensic science and chemical analysis (Nycz, 2016).
Synthesis of Chemical Compounds
This compound plays a role in the synthesis of various chemical compounds. For instance, it's used in the deconjugative esterification of 2-cyclohexylideneacetic acids (Sano, 2006), and in the development of novel syntheses for 2-fluoroalkyl pyrrolidine derivatives (Zhu, 2011).
Pyrrolidines in Medicine and Industry
Pyrrolidines, a class of compounds including this compound, show significant biological effects and have applications in medicine, such as in neurotransmission research, and industry, like in dyes and agrochemicals (Żmigrodzka, 2022).
Development of Pharmaceuticals
This compound is also involved in the development of pharmaceuticals, like monoamine uptake inhibitors which are essential in studying neurotransmitters like dopamine, serotonin, and norepinephrine (Meltzer, 2006).
Chemical Ligands and Complexes
Research into the formation of chemical ligands and complexes involving pyrrolidine rings is another application. These compounds play a role in creating complexes with metals like palladium and mercury, offering insights into organometallic chemistry (Singh, 2003).
Properties
IUPAC Name |
1-pyrrolidin-2-ylpent-4-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-3-6-9(11)8-5-4-7-10-8;/h2,8,10H,1,3-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHQODHMWWCMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)

![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)


![3-[(4-nitrophenyl)sulfamoyl]benzoic Acid](/img/structure/B3014777.png)

![7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014782.png)
![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3014783.png)

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3014786.png)


